(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-16-12-13(6-8-15(16)20-10-2-5-18(20)22)19-17(21)9-7-14-4-3-11-24-14/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMDLLKXLZQSX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CS2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CS2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine ring : Contributes to its pharmacological properties.
- Methoxy groups : Enhance lipophilicity and biological activity.
- Thiophene moiety : Imparts unique electronic properties.
The molecular formula is with a molecular weight of approximately 354.406 g/mol .
The primary mechanism of action for this compound appears to involve inhibition of phosphodiesterase (PDE) enzymes, particularly phosphodiesterase-4 (PDE4). This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a critical role in various cellular processes, including inflammation and neuroprotection .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. Preliminary studies suggest that these compounds can reduce inflammatory markers in various models, making them potential candidates for treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of this compound have been investigated, particularly concerning neurodegenerative diseases. By modulating cAMP levels, it may protect neuronal cells from apoptosis and promote survival under stress conditions .
Study on PDE4 Inhibition
A study focusing on the inhibition of PDE4 by related compounds demonstrated that they could effectively reduce inflammation in animal models. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like asthma and COPD .
Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed moderate cytotoxicity at higher concentrations, indicating that while the compound has potential anti-cancer activity, further optimization is necessary to enhance selectivity and reduce toxicity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Acrylamide Derivatives
Substituent Effects on the Aromatic Ring
- Target Compound vs. DM497: DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] lacks the pyrrolidinone and methoxy groups but shares the thiophen-2-yl acrylamide core. DM497 demonstrates significant antinociceptive activity in murine models, attributed to α7 nAChR modulation and CaV2.2 inhibition .
- Comparison with Pyrimidinone Derivatives: Compound 5 [(E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide] replaces the phenyl group with a nitroso-pyrimidinone ring. This modification shifts its activity to lipoxygenase inhibition (IC₅₀ = 1.2 µM) and antioxidant properties, highlighting how heterocyclic substitutions redirect biological targets .
Heterocyclic Variations
Thiophene Positional Isomerism :
Compound 4412 [(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide] incorporates a pyridin-3-yl group instead of thiophen-2-yl. Pyridine’s basicity may alter pharmacokinetics, reducing blood-brain barrier penetration compared to the target compound’s thiophene .- Thienopyrimidine Derivatives: Compounds like 3,5,7 from feature 4-aminothiophene-carboxamide cores. These derivatives exhibit antibacterial activity, with halogen substituents (e.g., 4-chlorophenyl) enhancing potency. The target compound’s methoxy and pyrrolidinone groups may reduce antibacterial efficacy but improve CNS-targeted activity .
Physicochemical and Pharmacokinetic Properties
- This aligns with Etter’s graph set analysis, where hydrogen-bonding networks stabilize crystal structures and influence bioavailability .
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound is electron-donating, contrasting with nitro or chloro substituents in analogs like 5112 [(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide].
Data Table: Key Structural and Functional Comparisons
Key Trends and Implications
- Antinociceptive Activity: Pyrrolidinone and methoxy groups in the target compound may synergize to enhance α7 nAChR binding, a mechanism observed in DM497 but with improved solubility .
- Heterocyclic Influence: Pyrimidinone or pyridine substitutions redirect activity toward enzymatic targets (e.g., lipoxygenase), whereas thiophene retains CNS relevance .
- Substituent Electronics : Electron-donating groups (e.g., methoxy) improve receptor interactions, while electron-withdrawing groups (e.g., nitro) may reduce efficacy .
Q & A
Q. Biological Evaluation
- In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity. Compare IC₅₀ values with structurally similar acrylamide derivatives (e.g., (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide) .
- Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases) by modeling the acrylamide group’s hydrogen bonding with ATP-binding pockets .
- ADME Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using ultrafiltration .
How should researchers address contradictory results in biological activity data?
Data Contradiction Analysis
Discrepancies may arise from assay conditions or compound stability:
- Replication : Repeat assays in triplicate under controlled conditions (e.g., pH, temperature).
- Degradation Studies : Use HPLC-MS to monitor compound stability in assay media over time .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate factors influencing activity .
What strategies optimize reaction yields in large-scale synthesis?
Q. Advanced Reaction Optimization
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .
- Catalysis : Explore Pd-catalyzed cross-coupling for regioselective thiophene-acrylamide bond formation .
- Workflow Automation : Implement flow chemistry to enhance reproducibility and reduce byproduct formation .
How can computational chemistry predict the compound’s interaction with biological targets?
Q. Advanced Computational Modeling
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
- Molecular Dynamics (MD) : Simulate binding kinetics with proteins (e.g., MDM2) over 100+ ns trajectories to assess binding pocket residency .
- Pharmacophore Modeling : Align the compound’s functional groups (e.g., methoxy, pyrrolidinone) with known inhibitors to prioritize synthetic analogs .
What analytical techniques validate purity and detect common impurities?
Q. Quality Control
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile) to separate and quantify impurities (>98% purity threshold) .
- LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed acrylamide derivatives) with high sensitivity .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to confirm thermal stability during storage .
How does the thiophene moiety influence electronic properties compared to phenyl analogs?
Q. Advanced SAR & Electronic Effects
- Electron Density : Thiophene’s sulfur atom increases electron-richness at the acrylamide’s α-carbon, enhancing electrophilicity. Compare with phenyl analogs via Hammett σ constants .
- Spectroscopic Signatures : UV-Vis spectroscopy reveals redshifted absorbance maxima (λmax ~300 nm) due to thiophene’s extended conjugation .
- Crystallography : Thiophene’s planarity vs. phenyl’s steric bulk alters π-stacking distances in crystal lattices .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Process Chemistry
- Steric Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) to preserve the (E)-configuration during amide bond formation .
- Temperature Gradients : Optimize cooling rates during crystallization to prevent racemization .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
How can hydrogen bonding patterns inform co-crystal design for enhanced solubility?
Q. Advanced Crystal Engineering
- Co-former Selection : Screen carboxylic acids (e.g., succinic acid) to form co-crystals via N–H···O hydrogen bonds .
- PXRD : Confirm co-crystal formation by comparing experimental and simulated diffraction patterns .
- Solubility Testing : Use shake-flask methods to measure solubility enhancement in aqueous buffers (pH 1.2–7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
